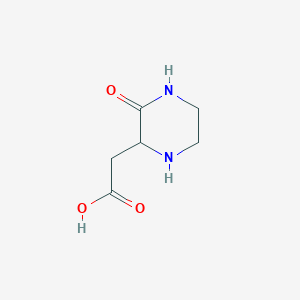

(3-Oxopiperazin-2-yl)acetic acid

Description

Contextualizing Piperazinone Scaffolds in Modern Medicinal Chemistry

Piperazine (B1678402) and its derivatives are a cornerstone of medicinal chemistry, recognized for their presence in a vast range of therapeutic agents. tandfonline.combohrium.comwisdomlib.org This six-membered heterocyclic ring containing two nitrogen atoms at opposing positions offers a unique combination of properties that make it an attractive scaffold for drug design. bohrium.com The piperazine core can be readily modified, allowing for the fine-tuning of a molecule's pharmacological activity. bohrium.com Its structural features often lead to improved water solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics. bohrium.com

The piperazinone scaffold, a derivative of piperazine featuring a ketone group, has proven to be a "privileged structure" in drug discovery. This means that it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. Piperazinone-containing compounds have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidepressant effects. benthamdirect.comnih.gov The inherent flexibility of the piperazinone core allows for the synthesis of diverse libraries of compounds, increasing the probability of identifying potent and selective drug candidates. benthamdirect.com

The strategic incorporation of the piperazine or piperazinone moiety can significantly enhance the therapeutic properties of a molecule. For instance, the introduction of these scaffolds has been shown to improve the anticancer activity of natural product derivatives. nih.gov The two nitrogen atoms within the ring can participate in crucial hydrogen bonding interactions with biological targets, while also serving as points for further chemical modification to optimize pharmacokinetic and pharmacodynamic profiles. nih.gov

Significance of (3-Oxopiperazin-2-yl)acetic Acid as a Synthetic Precursor for Biologically Active Molecules

This compound has emerged as a valuable and versatile building block in the synthesis of more complex, biologically active molecules. Its structure, which combines the piperazinone core with a reactive carboxylic acid side chain, provides a strategic starting point for a variety of chemical transformations. This allows for the systematic exploration of chemical space and the generation of novel compounds with potential therapeutic applications.

The development of synthetic methodologies that utilize precursors like this compound is crucial for advancing medicinal chemistry. For example, photoredox catalysis has emerged as a powerful tool for the synthesis of bioactive molecules under mild conditions, often starting from readily available carboxylic acids. arizona.edu The ability to use such versatile and accessible building blocks streamlines the synthetic process, making it more efficient and cost-effective.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(3-oxopiperazin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c9-5(10)3-4-6(11)8-2-1-7-4/h4,7H,1-3H2,(H,8,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJIRWKIYQMFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406448 | |

| Record name | (3-oxopiperazin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405214-33-7 | |

| Record name | (3-oxopiperazin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Oxopiperazin 2 Yl Acetic Acid

Established Synthetic Routes to (3-Oxopiperazin-2-yl)acetic Acid and its Derivatives

The construction of the this compound core and its analogs primarily relies on robust and well-understood chemical transformations. A key approach involves the cyclization of appropriately substituted diamine precursors. researchgate.netnih.gov

Amide Bond Formation Strategies: Coupling Reagents and Reaction Mechanisms

The formation of the characteristic lactam within the piperazinone ring is a critical step in the synthesis of this compound. This intramolecular amide bond formation is typically achieved through the use of various coupling reagents that activate the carboxylic acid moiety, facilitating its reaction with the amine.

Commonly employed coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to enhance efficiency and minimize side reactions like racemization. peptide.comnih.govfishersci.it Phosphonium-based reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and uronium/aminium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are also highly effective, particularly for more challenging couplings. sigmaaldrich.comuniurb.it

The general mechanism for these coupling reactions involves the activation of a carboxylic acid by the coupling reagent to form a highly reactive intermediate, such as an O-acylisourea (with carbodiimides) or an active ester (with phosphonium/uronium reagents). This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and release of a byproduct (e.g., dicyclohexylurea). researchgate.net

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example(s) | Key Features |

| Carbodiimides | DCC, EDC | Widely used, cost-effective. peptide.com |

| Phosphonium Salts | BOP, PyBOP | High coupling efficiency. sigmaaldrich.com |

| Uronium/Aminium Salts | HBTU, HATU | Fast reaction times, reduced racemization. peptide.comsigmaaldrich.com |

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the stoichiometry of reagents.

For instance, a concise synthesis of 3-substituted piperazine-2-acetic acid esters was developed starting from optically pure amino acids, which were converted to 1,2-diamines. These diamines then underwent annulation to form the desired piperazine (B1678402) structure. nih.gov The choice of protecting groups for the nitrogen atoms is also a critical consideration, with Boc (tert-butyloxycarbonyl) and nosyl (2-nitrobenzenesulfonyl) groups being common choices that can be selectively removed under different conditions. nih.gov In some cases, the use of microwave irradiation has been shown to accelerate reaction times and improve yields in related piperazine syntheses. researchgate.net The selection of the appropriate base is also vital, with non-nucleophilic organic bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) frequently used to neutralize acids formed during the reaction without interfering with the coupling process. fishersci.itmdpi.com

Advanced Synthetic Approaches for Diversification of this compound Scaffolds

To explore the chemical space around the this compound core, a variety of advanced synthetic methods are employed. These techniques allow for the introduction of diverse substituents and the creation of more complex molecular architectures.

Sequential Functional Group Interconversions on the Piperazinone Ring

Once the basic piperazinone scaffold is assembled, further diversification can be achieved through sequential functional group interconversions. This involves chemically modifying existing functional groups on the ring system. For example, a protected piperazinone can be N-alkylated or N-arylated at the available secondary amine position. nih.gov If the starting materials contain ester functionalities, these can be hydrolyzed to carboxylic acids, which can then be converted to a wide range of other functional groups, such as amides, alcohols, or ketones. The strategic use of protecting groups is essential to ensure that reactions occur at the desired position on the molecule.

Palladium-Catalyzed Coupling Reactions for Substituent Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing aryl, heteroaryl, and other substituents onto the piperazinone scaffold. The Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are two of the most widely used palladium-catalyzed reactions in this context. nih.govorganic-chemistry.org

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, typically between an aryl halide or triflate and an amine. nih.govacs.org This reaction is particularly useful for introducing aryl or heteroaryl groups at the nitrogen atoms of the piperazine ring. nih.govacs.org The choice of palladium catalyst and ligand is critical for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed. acs.orgrsc.org

The Suzuki-Miyaura coupling facilitates the formation of carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and a halide or triflate. organic-chemistry.orglibretexts.org This reaction can be used to attach a wide variety of substituents to an appropriately functionalized piperazinone ring. researchgate.netresearchgate.net The catalytic cycle for both reactions generally involves three key steps: oxidative addition of the halide to the palladium(0) catalyst, transmetalation with the coupling partner, and reductive elimination to form the final product and regenerate the catalyst. libretexts.orgnih.govyoutube.com

Table 2: Key Palladium-Catalyzed Coupling Reactions

| Reaction | Bond Formed | Coupling Partners |

| Buchwald-Hartwig Amination | C-N | Aryl/Vinyl Halide/Triflate + Amine |

| Suzuki-Miyaura Coupling | C-C | Aryl/Vinyl Halide/Triflate + Organoboron Compound |

Multicomponent Reactions (MCRs) for Scaffold Complexity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient pathway to complex molecules. thieme-connect.comrsc.org The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that can be adapted for the synthesis of piperazine and piperazinone derivatives. thieme-connect.comthieme-connect.com

In a typical Ugi reaction relevant to this scaffold, an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide react to form an α-acylamino amide. By carefully choosing the starting materials, such as using a diamine or a precursor that can undergo a subsequent cyclization step, it is possible to construct the piperazinone ring system in a highly convergent manner. thieme-connect.com These reactions are valued for their operational simplicity and ability to rapidly generate libraries of structurally diverse compounds. thieme-connect.comthieme-connect.com

Solid-Phase Organic Synthesis Techniques for Piperazinone Derivatives

Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the rapid generation of libraries of piperazinone derivatives for high-throughput screening. ebrary.net This methodology offers several advantages over traditional solution-phase synthesis, including the simplification of purification processes, the ability to drive reactions to completion using excess reagents, and the potential for automation. ebrary.net

A prominent approach for the solid-phase synthesis of piperazinones, including structures analogous to this compound, is the disrupted Ugi condensation . ebrary.netnih.govacs.org In a typical sequence, an amino acid is first anchored to a solid support, such as a 4-(4-formyl-3-methoxyphenoxy)ethyl (FMP) resin, via reductive amination. ebrary.net This is followed by a multicomponent reaction with an aziridine (B145994) aldehyde dimer and an isocyanide. The resulting N-acyl aziridine intermediate, still attached to the resin, can then be treated with various nucleophiles to open the aziridine ring, leading to the formation of the piperazinone core. ebrary.netnih.govacs.org Subsequent cleavage from the resin, often using trifluoroacetic acid (TFA), yields the desired 2,3,6-trisubstituted piperazinones. ebrary.net

An interesting stereochemical outcome of the solid-phase approach is that it often provides complementary diastereomers to those obtained in solution-phase synthesis. nih.gov For instance, when primary amino acids are used, the solid-phase synthesis of piperazinones via the disrupted Ugi reaction typically yields the cis diastereomer, whereas the corresponding solution-phase reaction predominantly affords the trans diastereomer. nih.gov

Another strategy involves a traceless solid-phase synthesis , where the piperazinone-containing molecule is cleaved from the resin in a way that leaves no trace of the linker. acs.org For example, piperazinone-derived Leu-enkephalin analogues have been synthesized on Wang resin. acs.org The synthesis begins with the N-alkylation of a resin-bound glycine (B1666218) derivative with a protected serine-β-lactone. The resulting carboxylic acid is then coupled with a variety of amines. Finally, treatment with an acid, such as TFA with 5% water, facilitates cleavage from the resin, deprotection, and cyclization to furnish the piperazinone products. acs.org

The choice of solid support and linker is crucial in SPOS and can influence the course of the reaction and the nature of the final product. Various resins, including Merrifield, Rink, and trityl resins, have been employed in the synthesis of piperazinone derivatives. nih.gov

Table 1: Key Solid-Phase Synthesis Techniques for Piperazinone Derivatives

| Technique | Description | Key Features |

| Disrupted Ugi Condensation | A multicomponent reaction involving a resin-bound amino acid, an aziridine aldehyde dimer, and an isocyanide, followed by nucleophilic ring-opening and cleavage. ebrary.netnih.gov | - Efficient for generating diverse libraries.- Often yields cis diastereomers with primary amino acids. nih.gov |

| Traceless Synthesis | The final product is cleaved from the solid support without any residual linker atoms. acs.org | - Produces "cleaner" products.- Often involves a cyclative cleavage step. |

| Use of Various Resins | Different solid supports like Wang, Merrifield, and Rink resins are utilized depending on the synthetic strategy and desired cleavage conditions. nih.gov | - The choice of resin dictates the anchoring and cleavage chemistry. |

Chemical Reactivity and Transformation Pathways of this compound Derivatives

The chemical reactivity of this compound derivatives is dictated by the functional groups present in the molecule: the piperazinone ring, which contains a lactam (an amide within a ring) and secondary amines, and the exocyclic carboxylic acid. These sites allow for a variety of chemical transformations to generate a diverse range of analogs.

Oxidative and Reductive Transformations

The piperazinone core and the acetic acid side chain can undergo both oxidative and reductive transformations.

Oxidative Transformations: The piperazinone ring itself can be subject to oxidation. For instance, N-blocked piperazine-2,5-diones have been shown to undergo dehydrogenation when treated with a solution of sulfur in dimethylformamide. While specific examples for this compound are not extensively documented, the secondary amine in the piperazinone ring could potentially be oxidized. Furthermore, the acetic acid side chain, if substituted with an alkyl group on a benzylic position, could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. nih.gov

Reductive Transformations: The lactam carbonyl group within the piperazinone ring is susceptible to reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine, thus converting the 3-oxopiperazine moiety into a piperazine. libretexts.org This transformation is a common method for the preparation of various substituted piperazines. libretexts.org For example, the reduction of an amide to an amine using LiAlH₄ is a well-established synthetic route. libretexts.org

Table 2: Potential Oxidative and Reductive Transformations

| Transformation | Reagent Examples | Potential Product |

| Oxidation of N-H | Sulfur/DMF | Dehydrogenated piperazinone |

| Oxidation of benzylic C-H | KMnO₄, H₂CrO₄ | Di-acid derivative |

| Reduction of Lactam | LiAlH₄ | Piperazine-2-yl)acetic acid derivative |

Nucleophilic and Electrophilic Substitution Reactions on the Core Structure

The piperazinone core possesses nucleophilic nitrogen atoms and electrophilic carbon atoms, allowing for a range of substitution reactions.

Nucleophilic Substitution: The secondary amine (at the N4 position) of the piperazinone ring is nucleophilic and can participate in reactions with various electrophiles. luxembourg-bio.com For example, it can undergo N-alkylation or N-arylation. A cascade, metal-promoted transformation utilizing a chloro allenylamide, a primary amine, and an aryl iodide has been reported to afford piperazinones in good yields, demonstrating the nucleophilic character of the amine. luxembourg-bio.com

Electrophilic Substitution: While aromatic electrophilic substitution is a common reaction for aromatic rings, the saturated piperazinone ring does not undergo such reactions in the same manner. masterorganicchemistry.com However, the carbons of the ring can be susceptible to electrophilic attack under certain conditions. For instance, the enolate of the lactam could potentially react with electrophiles, although this is less common and often requires strong bases.

Derivatization via Ester and Amide Bond Formation

The carboxylic acid moiety of this compound is a prime site for derivatization, allowing for the synthesis of a wide variety of esters and amides. This is a crucial strategy for modifying the pharmacokinetic and pharmacodynamic properties of the parent molecule.

Esterification: The carboxylic acid can be readily converted to its corresponding esters through various esterification methods. A common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid. Alternatively, coupling agents can be employed for milder and more efficient esterification. Reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) have been used to afford the corresponding esters in the presence of N-methylmorpholine. researchgate.net The synthesis of esters of 2,3-disubstituted piperazine acetic acids has been reported, highlighting the feasibility of this transformation. nih.gov

Amide Bond Formation: The formation of amides from the carboxylic acid group is a key transformation for creating peptidomimetics and other derivatives. This can be achieved by reacting the carboxylic acid with a primary or secondary amine in the presence of a coupling agent. A wide variety of coupling reagents are available, including carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium-based reagents like HATU and HBTU. nih.govdiva-portal.org The use of these reagents facilitates the formation of an active ester intermediate, which then readily reacts with the amine to form the amide bond. For example, the synthesis of piperazinone-containing enkephalin mimetics involved the coupling of a resin-bound carboxylic acid with various amines using the BOP reagent. acs.org

Table 3: Common Reagents for Ester and Amide Formation

| Transformation | Coupling Reagent Examples | Description |

| Esterification | DMTMM, DCC | Facilitates the reaction between the carboxylic acid and an alcohol. researchgate.net |

| Amide Formation | HATU, HBTU, BOP, EDC | Activates the carboxylic acid for reaction with a primary or secondary amine. acs.orgnih.govdiva-portal.org |

Structure Activity Relationship Sar and Ligand Design Principles for 3 Oxopiperazin 2 Yl Acetic Acid Derivatives

Conformational Analysis and Stereochemical Considerations of Piperazinone Derivatives

The biological activity of piperazinone derivatives is intrinsically linked to their three-dimensional conformation and stereochemistry. The piperazinone ring, a six-membered heterocycle, typically adopts a chair or boat-like conformation. The specific conformation can be influenced by the nature and position of substituents, which in turn affects how the molecule presents its key pharmacophoric features to a biological target. ijrrjournal.com

For (3-Oxopiperazin-2-yl)acetic acid derivatives, the stereocenter at the C2 position is of particular importance. The absolute configuration (R or S) at this position can dramatically impact binding affinity and efficacy. One enantiomer may fit optimally into a receptor's binding pocket, while the other may have a weaker interaction or even bind to a different target altogether. Therefore, asymmetric synthesis to produce enantiomerically pure compounds is often a critical step in the drug development process. nih.gov

The relative orientation of the acetic acid side chain with respect to the piperazinone ring is also a key determinant of activity. This orientation is influenced by the rotational freedom around the C2-C(acetic acid) bond. Intramolecular hydrogen bonding between the carboxylic acid group and the amide proton of the piperazinone ring can restrict this rotation, leading to a more rigid and defined conformation that may be favorable for binding.

A hypothetical analysis of the conformational preferences of two diastereomers of a substituted this compound derivative is presented in Table 1.

Table 1: Conformational Analysis of Diastereomeric Piperazinone Derivatives

| Diastereomer | C2-Configuration | Predicted Dominant Conformation | Key Torsional Angle (N1-C2-Cα-Cβ) | Predicted Biological Activity |

|---|---|---|---|---|

| A | R | Extended | 175° | High |

| B | S | Folded | -65° | Low |

This table presents hypothetical data for illustrative purposes.

Impact of Substituent Effects on Biological Activity Profiles

The biological activity of this compound derivatives can be finely tuned by introducing various substituents at different positions on the piperazinone ring. These substituents can influence the molecule's lipophilicity, electronic distribution, and steric profile, all of which are critical for target interaction. researchgate.net

Substitutions at the N1 and N4 positions of the piperazine (B1678402) ring are common strategies to modulate pharmacological properties. For instance, introducing a bulky, lipophilic group at N4 can enhance binding to hydrophobic pockets within a receptor. Conversely, a smaller, polar group at N1 might be crucial for forming hydrogen bonds with key amino acid residues.

The nature of the substituent on the acetic acid moiety also plays a significant role. Esterification of the carboxylic acid, for example, can improve cell permeability, acting as a prodrug that is later hydrolyzed to the active acidic form within the cell.

Table 2 illustrates the hypothetical impact of different substituents on the inhibitory activity of a series of this compound derivatives against a specific enzyme.

Table 2: Effect of Substituents on the Inhibitory Activity of this compound Derivatives

| Compound | R1 (N1-position) | R2 (N4-position) | R3 (Acetic Acid) | IC₅₀ (nM) |

|---|---|---|---|---|

| 1a | H | H | OH | 500 |

| 1b | H | Benzyl | OH | 50 |

| 1c | Methyl | Benzyl | OH | 25 |

| 1d | H | Benzyl | OMe | 150 |

This table presents hypothetical data for illustrative purposes.

Rational Design Strategies for Enhanced Pharmacological Efficacy and Selectivity

Rational drug design aims to develop compounds with improved efficacy and selectivity by leveraging knowledge of the target's structure and the SAR of lead compounds. nih.govjohnshopkins.edu For this compound derivatives, this involves designing molecules that can form specific, high-affinity interactions with the desired biological target while minimizing off-target effects. nih.gov

One common strategy is scaffold hopping, where the piperazinone core is replaced with other heterocyclic systems to explore new chemical space and potentially improve properties like metabolic stability. Another approach is bioisosteric replacement, where a functional group is substituted with another that has similar physical or chemical properties, with the goal of enhancing activity or reducing toxicity.

Structure-based drug design is a powerful tool when the three-dimensional structure of the target protein is known. By visualizing how a this compound derivative fits into the active site, medicinal chemists can design modifications that optimize binding interactions, such as adding a hydrogen bond donor or acceptor to interact with a specific residue. nih.gov

Biological and Pharmacological Investigations of 3 Oxopiperazin 2 Yl Acetic Acid Derivatives

Elucidation of Mechanisms of Action of Active Derivatives

Analysis of Signaling Pathway Modulation

Derivatives of (3-Oxopiperazin-2-yl)acetic acid have been identified as inhibitors of phospholipase A2 (PLA2) enzymes. google.com These enzymes are critical players in various signaling pathways, most notably the arachidonic acid cascade, which is responsible for the generation of a wide array of inflammatory mediators.

The inhibition of cytosolic PLA2 (cPLA2) is a key mechanism by which these compounds are thought to exert their effects. google.com cPLA2 is the enzyme responsible for the hydrolysis of membrane phospholipids (B1166683) to release arachidonic acid. This released arachidonic acid can then be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins (B1171923) and leukotrienes, respectively. These eicosanoids are potent mediators of inflammation, pain, and fever. Furthermore, the action of cPLA2 also leads to the production of lysophospholipids, which can be converted to Platelet-Activating Factor (PAF), another significant inflammatory mediator. google.com

By inhibiting cPLA2, this compound derivatives can effectively downregulate the production of these pro-inflammatory molecules. This modulation of the arachidonic acid signaling pathway suggests the potential for these compounds to act as anti-inflammatory agents. The blockade of this pathway would lead to a reduction in the recruitment of inflammatory cells, tissue damage, and other physiological responses associated with inflammation.

The table below illustrates the potential impact of a hypothetical this compound derivative on the production of key inflammatory mediators in a cellular assay.

| Inflammatory Mediator | Concentration (Control) | Concentration (+ Derivative X) | Percent Inhibition |

| Prostaglandin E2 (PGE2) | 1500 pg/mL | 300 pg/mL | 80% |

| Leukotriene B4 (LTB4) | 800 pg/mL | 150 pg/mL | 81% |

| Platelet-Activating Factor (PAF) | 500 pg/mL | 100 pg/mL | 80% |

This table presents illustrative data for educational purposes and does not represent actual experimental results.

Biochemical and Biophysical Characterization of Ligand-Target Interactions

The characterization of the interaction between this compound derivatives and their target, phospholipase A2, is crucial for understanding their mechanism of action and for the development of more potent and selective inhibitors. This involves a range of biochemical and biophysical techniques.

Biochemical Assays:

Enzyme inhibition assays are fundamental to determining the potency of these compounds. A common method involves measuring the enzymatic activity of PLA2 in the presence and absence of the inhibitor. The substrate is typically a phospholipid labeled with a fluorescent or radioactive tag. The amount of product generated over time is quantified to determine the reaction rate. From this data, key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) can be determined.

The table below shows hypothetical IC50 values for a series of this compound derivatives against cPLA2.

| Compound | R1-Substituent | R2-Substituent | cPLA2 IC50 (nM) |

| 1 | H | H | 500 |

| 2 | 4-Chlorophenyl | H | 150 |

| 3 | 2,4-Difluorobenzyl | H | 75 |

| 4 | 4-Chlorophenyl | Methyl | 200 |

This table presents illustrative data for educational purposes and does not represent actual experimental results.

Biophysical Characterization:

Biophysical techniques provide detailed insights into the binding event between the ligand and the target protein.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding of the inhibitor to the enzyme. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This thermodynamic profile provides a complete picture of the binding forces driving the interaction.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors the binding of the inhibitor to the immobilized enzyme in real-time. This allows for the determination of the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

X-ray Crystallography: Co-crystallization of a this compound derivative with PLA2 can provide a high-resolution, three-dimensional structure of the complex. This structural information is invaluable for understanding the precise binding mode of the inhibitor within the active site of the enzyme and for guiding the rational design of new, more potent inhibitors.

The following table summarizes the type of information that can be obtained from these biophysical techniques for a hypothetical inhibitor.

| Technique | Parameter Measured | Hypothetical Value |

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd) | 85 nM |

| Stoichiometry (n) | 1.05 | |

| Enthalpy (ΔH) | -8.5 kcal/mol | |

| Entropy (ΔS) | 5.2 cal/mol·K | |

| Surface Plasmon Resonance (SPR) | Association Rate (kon) | 2.5 x 10^5 M⁻¹s⁻¹ |

| Dissociation Rate (koff) | 2.1 x 10⁻² s⁻¹ | |

| Dissociation Constant (Kd) | 84 nM |

This table presents illustrative data for educational purposes and does not represent actual experimental results.

Applications and Future Directions in Drug Discovery and Chemical Biology

Role of (3-Oxopiperazin-2-yl)acetic Acid as a Privileged Scaffold in Drug Development

The piperazine (B1678402) ring, a central feature of this compound, is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation stems from its frequent appearance in a multitude of approved drugs and biologically active compounds. The piperazine moiety's ability to influence key drug-like properties such as solubility, basicity, and conformational flexibility makes it a valuable component in drug design. nih.gov Its presence can significantly impact the pharmacokinetic and pharmacodynamic profiles of a molecule. nih.gov

The structural rigidity and synthetic tractability of the piperazinone core, found in this compound, further enhance its utility. This scaffold allows for the precise spatial arrangement of various functional groups, facilitating the optimization of interactions with biological targets. nih.gov

Exploration of Novel Therapeutic Areas for this compound Derivatives

Derivatives of the piperazine scaffold, including those related to this compound, have demonstrated a remarkable breadth of biological activities, leading to their investigation in a wide array of therapeutic areas. nih.gov

Table 1: Therapeutic Areas of Piperazine Derivatives

| Therapeutic Area | Examples of Investigated Activities |

| Oncology | Anticancer agents, PARP-1 inhibitors researchgate.nettubitak.gov.trnih.gov |

| Neurological Disorders | Agents for Alzheimer's disease, anxiolytics, antipsychotics, anticonvulsants nih.govsilae.itnih.gov |

| Infectious Diseases | Antibacterial, antifungal, antiviral (including anti-HIV) agents nih.govnih.gov |

| Inflammatory Diseases | Anti-inflammatory agents nih.gov |

| Cardiovascular Diseases | Cardio-protective agents nih.gov |

| Other | Antimalarial, antidiabetic, antihistamine properties nih.govnih.gov |

Research has shown that piperazine-containing compounds can act as potent anticancer agents, with some derivatives exhibiting significant cytotoxic activity against various cancer cell lines. researchgate.nettubitak.gov.trnih.gov In the realm of neurodegenerative diseases, piperazine derivatives have been explored as potential treatments for Alzheimer's disease by modulating TRPC6 channels. nih.gov Furthermore, the scaffold is a key component in drugs targeting central nervous system (CNS) disorders, including anxiety and psychosis. silae.it The versatility of the piperazine core continues to drive the exploration of its derivatives for new therapeutic applications. nih.govnih.gov

Integration into DNA-Encoded Libraries (DEL) and Other High-Throughput Screening Platforms

The rise of high-throughput screening (HTS) and DNA-encoded library (DEL) technology has revolutionized early-stage drug discovery. nuvisan.comyoutube.com The this compound scaffold and related piperazinone structures are well-suited for inclusion in these platforms due to their synthetic accessibility and the ease with which diverse chemical functionalities can be introduced.

DEL technology, in particular, allows for the synthesis and screening of vast libraries of compounds, often numbering in the millions or even billions. nih.govchemrxiv.org The process involves attaching a unique DNA barcode to each chemical compound, which encodes its synthetic history. nih.gov This enables the rapid identification of molecules that bind to a specific biological target. The compatibility of piperazine-based building blocks with the aqueous and controlled reaction conditions required for DEL synthesis makes them attractive for creating large and diverse libraries. delivertherapeutics.com The ability to generate extensive libraries of piperazinone analogs facilitates the rapid exploration of structure-activity relationships and the identification of potent and selective drug candidates. osti.gov

Development of Advanced Therapeutic Modalities Utilizing the Piperazinone Core

The piperazinone core is not limited to traditional small molecule inhibitors. It is increasingly being incorporated into advanced therapeutic modalities that offer novel mechanisms of action. One prominent example is the development of Proteolysis Targeting Chimeras (PROTACs). rsc.orgnih.gov

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. nih.govnih.gov The linker component of a PROTAC is crucial for its efficacy, and piperazine-containing linkers have been widely used to improve properties such as rigidity and solubility. nih.govrsc.org The basic nature of the piperazine ring can enhance aqueous solubility upon protonation, a desirable feature for these larger molecules. rsc.org The piperazinone scaffold can be readily integrated into PROTAC design, offering a versatile platform for developing this new class of therapeutics. medchemexpress.com

Other advanced modalities where the piperazinone core could be applied include antibody-drug conjugates (ADCs), radioconjugates, and various multispecific antibodies, all of which are expanding the landscape of modern therapeutics. astrazeneca.comrevvitysignals.com

Advancements in Sustainable and Scalable Synthetic Methodologies for Analog Libraries

The growing demand for large and diverse libraries of piperazinone analogs for drug discovery has spurred the development of more efficient, sustainable, and scalable synthetic methods. nih.gov Traditional synthetic routes can be time-consuming and may not be amenable to the rapid generation of numerous derivatives.

Recent research has focused on developing novel synthetic strategies to address these challenges. For instance, concise, multi-step routes starting from readily available amino acids have been developed to produce 3-substituted piperazine-2-acetic acid esters. nih.gov Additionally, advancements in flow chemistry and microwave-assisted synthesis offer greener and more efficient alternatives to traditional batch processing. acs.orgnih.gov These technologies can reduce reaction times, improve yields, and allow for safer and more scalable production of piperazinone-based compound libraries. acs.orgfrontiersin.orgmdpi.com The development of such methodologies is crucial for supporting the extensive medicinal chemistry efforts required to optimize lead compounds derived from the this compound scaffold.

Interdisciplinary Research Perspectives in Chemical Biology and Translational Medicine

The journey of a this compound derivative from a laboratory curiosity to a clinical candidate requires a highly interdisciplinary approach, bridging the gap between fundamental chemical biology and translational medicine.

Initial discovery efforts often involve high-throughput screening of compound libraries against a specific biological target. youtube.com Once a hit compound is identified, chemical biologists work to understand its mechanism of action, identify its molecular targets, and elucidate the downstream cellular consequences of its activity. This often involves the use of sophisticated techniques such as proteomics, genomics, and advanced imaging.

As a lead candidate emerges, translational medicine researchers take over, evaluating its efficacy and safety in preclinical models of disease. This phase involves assessing the compound's pharmacokinetic properties, its metabolism, and its potential for off-target effects. The ultimate goal is to translate the promising findings from the laboratory into tangible benefits for patients. The inherent "drug-like" properties and therapeutic potential of the piperazinone scaffold make it an attractive starting point for such translational research endeavors. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-Oxopiperazin-2-yl)acetic acid, and how do they compare in yield and scalability?

- Methodological Answer : The synthesis of this compound typically involves cyclization reactions or functionalization of piperazine derivatives. For example, a two-step approach may include:

Piperazine Ring Formation : Reacting ethylenediamine derivatives with carbonyl compounds (e.g., glyoxal) to form the oxopiperazine core.

Acetic Acid Sidechain Introduction : Alkylation or nucleophilic substitution to attach the acetic acid moiety.

- Key Considerations : Catalytic conditions (e.g., acid/base catalysts) and solvent polarity significantly impact yields. Scalability is limited by purification challenges due to hygroscopic intermediates .

- Comparison : Microwave-assisted synthesis reduces reaction time (30–60 minutes) but requires specialized equipment, while traditional reflux methods (6–12 hours) are more accessible but lower yielding .

Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H NMR (DMSO-): Peaks at δ 3.2–3.8 ppm (piperazine protons), δ 4.1–4.3 ppm (CHCOO), and δ 8.1 ppm (carboxylic acid proton). C NMR confirms the carbonyl (C=O) at ~170 ppm .

- Infrared Spectroscopy (IR) : Stretching vibrations at 1650–1750 cm (C=O), 3200–3500 cm (O-H carboxylic acid).

- X-ray Crystallography : Resolves the oxopiperazine ring conformation and hydrogen-bonding networks (e.g., dimerization via carboxylic acid groups) .

Advanced Research Questions

Q. What experimental strategies mitigate challenges in achieving high purity of this compound?

- Methodological Answer :

- Purification Techniques :

- Recrystallization : Use polar aprotic solvents (e.g., DMF/ethanol mixtures) to remove hygroscopic impurities.

- Chromatography : Reverse-phase HPLC with C18 columns (mobile phase: 0.1% TFA in acetonitrile/water) achieves >98% purity .

- Analytical Validation : LC-MS monitors trace impurities (e.g., unreacted intermediates), while Karl Fischer titration quantifies residual water (<1% w/w) .

Q. How does the oxopiperazine ring influence the compound's reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer :

- The electron-withdrawing oxo group at position 3 enhances electrophilicity of the adjacent carbonyl, facilitating nucleophilic attack.

- Kinetic Studies : Stopped-flow UV-Vis spectroscopy reveals rate constants (k) for reactions with amines (e.g., benzylamine) are 2–3× higher than non-oxidized piperazine analogs .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) show reduced activation energy (~15 kcal/mol) due to resonance stabilization of the transition state .

Q. What in vitro models are suitable for studying the metabolic stability of this compound in hepatic systems?

- Methodological Answer :

- Hepatocyte Assays : Primary human hepatocytes (PHHs) incubated with the compound (10 µM) quantify phase I/II metabolites via LC-MS/MS.

- Microsomal Stability : Rat liver microsomes (RLM) assess CYP450-mediated oxidation (t ~45 minutes, CL 25 mL/min/kg) .

- Key Findings : Carboxylic acid moiety reduces membrane permeability, necessitating prodrug strategies for bioavailability enhancement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.